molecular formula C10H10N2O3 B1396027 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 854515-83-6

7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1396027
CAS No.: 854515-83-6
M. Wt: 206.2 g/mol
InChI Key: GIDOLPFINYLKPM-UHFFFAOYSA-N
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Description

“7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Antiinflammatory Activity

  • A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for anti-inflammatory activity. These compounds showed potential in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Anticancer Potential

  • Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, related to this compound, were synthesized. These compounds demonstrated potential as cyclin-dependent kinase (Cdk) inhibitors, showcasing cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

Antiulcer Drugs

  • Studies on imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally similar to this compound, revealed that some derivatives have significant antiulcer activities. These compounds were identified as histamine H2-receptor antagonists (Katsura et al., 1992).

Antimicrobial Activity

  • Pyridine derivatives, including those structurally related to this compound, were synthesized and evaluated for antimicrobial activity. These compounds showed variable and modest activity against certain strains of bacteria and fungi (Patel et al., 2011).

Antiallergic Properties

  • Imidazo[1,2-a]pyridine derivatives were synthesized and tested for antiallergic activity. These compounds, including derivatives of this compound, showed promising results in antiallergic tests, some being significantly more potent than standard antiallergic drugs (Nohara et al., 1985).

Mechanism of Action

Target of Action

The primary targets of the compound “7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity . .

Mode of Action

As a derivative of imidazo[1,2-a]pyridine, it may share some of the biological activities of its parent compound, which include antimicrobial, antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects . .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with these ions in biological systems.

Pharmacokinetics

The compound’s molecular weight is 206.2 , which may influence its bioavailability and distribution within the body.

Result of Action

As a derivative of imidazo[1,2-a]pyridine, it may share some of the biological activities of its parent compound . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a sealed, dry environment at 2-8°C . .

Biochemical Analysis

Biochemical Properties

7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . Moreover, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic profile of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain receptors, leading to downstream signaling events that alter cellular function . Changes in gene expression are also observed, as this compound can interact with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects can be observed, including cellular damage and organ toxicity. Threshold effects are also noted, where a specific dosage is required to achieve a therapeutic effect without causing toxicity.

Properties

IUPAC Name

7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(13)14)12-4-3-7(15-2)5-8(12)11-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDOLPFINYLKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704521
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-83-6
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854515-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylate (1.8 g, 7.7 mmol) in THF (100 ml) and MeOH (50 ml) was added aq. NaOH (11.5 ml, 2M, 23.1 mmol) and the resulting emulsion heated to reflux for 2 hours. A further aliquot of NaOH was then added (3.8 ml, 2M, 7.7 mmol) and the resulting mixture heated for a further 2 hours. The solvents were removed in-vacuo and the residue was acidified with 1.5 N HCl to pH 3, and the resulting solid was filtered off, washed with water and dried in vacuo to yield 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylic acid, 1.2 g, 76%, as an off white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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